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Compound of Interest

Compound Name: Ethyl diphenylphosphinate

Cat. No.: B161188

In-Depth Technical Guide to Ethyl
Diphenylphosphinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical
properties of ethyl diphenylphosphinate. It includes detailed experimental protocols,
tabulated quantitative data, and visualizations to support research and development activities.

Chemical Identity and Physical Properties

Ethyl diphenylphosphinate, with the CAS number 1733-55-7, is an organophosphorus
compound featuring a pentavalent phosphorus atom double-bonded to an oxygen atom and
single-bonded to two phenyl groups and an ethoxy group.[1] Its structure and key identifiers are
summarized below.

Table 1: General Information for Ethyl Diphenylphosphinate
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Identifier Value Reference

[ethoxy(phenyl)phosphoryllben

IUPAC Name [1]
zene

CAS Number 1733-55-7 [1]

Molecular Formula C14H1502P [11[2]

Molecular Weight 246.24 g/mol [1][2]
CCOP(=0)

Canonical SMILES (C1=CcC=Cc=C1)C2=CC=CC= [2]
Cc2
QRJASDLTCXIYRK-

InChl Key [1]

UHFFFAOYSA-N

The physical properties of ethyl diphenylphosphinate are crucial for its handling, storage, and
application in various chemical processes.

Table 2: Physical Properties of Ethyl Diphenylphosphinate

Property Value Reference
Physical Form Solid or viscous liquid or liquid [3]

XlogP 2.9 [1]
Topological Polar Surface Area  26.3 A2 [1]

Melting Point Data not available

Boiling Point Data not available

Density Data not available

Solubility Data not available

Chemical Properties and Reactivity
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Ethyl diphenylphosphinate is classified as harmful if swallowed, a skin irritant, a serious eye
irritant, and may cause respiratory irritation.[1] As a phosphinate ester, it exhibits characteristic
reactivity. The phosphorus center is electrophilic, and the P=0 bond can be involved in
coordination and hydrogen bonding.

Diphenylphosphinate esters are known to undergo electrochemical reduction, leading to the
deoxygenation of the corresponding alcohol. This reaction proceeds through a radical-anion
intermediate. The stability of this intermediate and the rate of its decomposition are influenced
by the nature of the alkyl group.

Experimental Protocols
General Synthesis of Diphenylphosphinic Acid Esters

A general and flexible method for the synthesis of diphenylphosphinic acid esters, such as
ethyl diphenylphosphinate, has been developed.[4][5] This two-step, one-pot procedure
involves the reaction of chlorodiphenylphosphine with an alcohol in the presence of a base,
followed by in-situ oxidation.[4][5]

Materials:

Chlorodiphenylphosphine (Phz2PCl)

e Anhydrous ethanol (EtOH)

o Triethylamine (NEts)

e Anhydrous diethyl ether

e 30% Hydrogen peroxide (H202)

o Saturated ammonium chloride (NH4ClI) solution

e Chloroform (CHCls)

e Anhydrous sodium sulfate (Na2S0a4)

« Silica gel for column chromatography
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e Argon or Nitrogen gas for inert atmosphere

Procedure:[5]

In a flame-dried, three-necked flask equipped with a magnetic stirrer and an inert gas inlet,
dissolve chlorodiphenylphosphine (0.028 mol) in anhydrous diethyl ether (60 cm3).

Cool the flask in a cold-water bath.

Prepare a mixture of anhydrous ethanol (0.028 mol) and triethylamine (0.028 mol) and add it
dropwise to the stirred solution of chlorodiphenylphosphine.

After the addition is complete, allow the mixture to stir at room temperature for two hours
under an inert atmosphere.

Filter the reaction mixture under inert conditions to remove the triethylammonium chloride
salt.

Cool the filtrate to 0°C and add 30% hydrogen peroxide (20 cm3) dropwise.

Allow the mixture to stir overnight under an inert atmosphere.

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 cm3).

Extract the aqueous layer with chloroform (3 x 10 cm3).

Combine the organic phases and dry over anhydrous sodium sulfate.

Filter the solution and evaporate the solvent under reduced pressure.

Purify the resulting residue by column chromatography using a chloroform/methanol solvent
system to yield ethyl diphenylphosphinate as a colorless oil.[5]

Experimental Workflow for the Synthesis of Ethyl Diphenylphosphinate
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Caption: General workflow for the synthesis of ethyl diphenylphosphinate.
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Spectral Data

While experimental spectra for ethyl diphenylphosphinate are not widely available in public
databases, the expected spectral characteristics can be predicted based on its structure.

Table 3: Predicted Spectral Data for Ethyl Diphenylphosphinate
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Technique

Expected Features

1H NMR

- Phenyl protons (CsHs): Multiplet in the
aromatic region (~7.4-8.0 ppm). Protons ortho to
the phosphorus will likely be deshielded and
may show coupling to 3P. - Ethoxy methylene
protons (-OCHz-): Quartet of doublets or
multiplet (~3.9-4.2 ppm) due to coupling with the
adjacent methyl protons and the phosphorus
atom. - Ethoxy methyl protons (-CHs): Triplet
(~1.2-1.4 ppm) due to coupling with the adjacent

methylene protons.

13C NMR

- Phenyl carbons (CeHs): Multiple signals in the
aromatic region (~128-135 ppm). The ipso-
carbon (directly attached to P) will show a large
coupling constant with 3tP. - Ethoxy methylene
carbon (-OCH:-): Signal around 60-65 ppm,
likely showing coupling to 3P. - Ethoxy methyl
carbon (-CHs): Signal in the aliphatic region

(~15-17 ppm), may show a small coupling to 3P.

1P NMR

- A single resonance is expected for the
phosphorus atom. For pentavalent
phosphinates, the chemical shift is typically in
the range of +20 to +60 ppm (relative to 85%
HsP0a4).[6][7]

FT-IR

- P=0 stretch: Strong absorption band around
1180-1250 cm™1, - P-O-C stretch: Strong
absorption around 1020-1050 cm~1. - C-H
stretches (aromatic and aliphatic): Around 3000-
3100 cm~t and 2850-2980 cm~1, respectively. -
C=C stretches (aromatic): Multiple bands in the
1450-1600 cm~1 region.

Mass Spec

- Molecular lon (M*): Expected at m/z = 246. -
Fragmentation: Common fragmentation
pathways would involve the loss of the ethoxy

group (-OC:zHs, 45 Da) to give a fragment at m/z
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= 201, or loss of an ethyl group (-CzHs, 29 Da).
Loss of a phenyl group (-CeHs, 77 Da) to give a

fragment at m/z = 169 is also possible.

Applications

Ethyl diphenylphosphinate and related phosphinates are valuable intermediates in organic
synthesis. They can be used in a variety of reactions, including the Horner-Wadsworth-
Emmons olefination and as precursors for the synthesis of more complex organophosphorus
compounds.[8] Their reactivity also makes them useful in the development of novel synthetic
methodologies.

Disclaimer: This document is intended for informational purposes only and should not be used
as a substitute for professional scientific guidance. All chemical procedures should be
conducted with appropriate safety precautions in a certified laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Physical and chemical properties of ethyl
diphenylphosphinate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b161188#physical-and-chemical-properties-of-ethyl-
diphenylphosphinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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